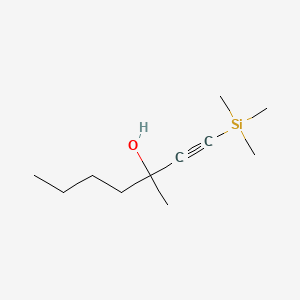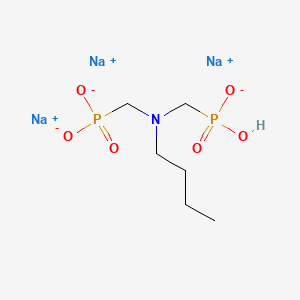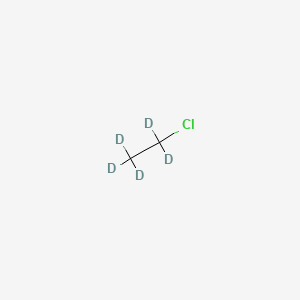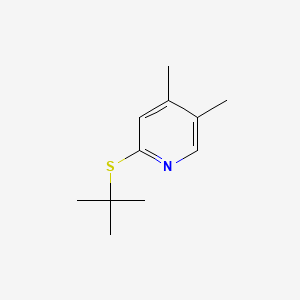
DIETHYLENE GLYCOL ETHYL PENTYL ETHER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylene glycol ethyl pentyl ether is an organic compound belonging to the class of glycol ethers. Glycol ethers are known for their excellent solvent properties and are widely used in various industrial applications. This compound is particularly valued for its ability to dissolve both hydrophilic and hydrophobic substances, making it a versatile solvent in many formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethylene glycol ethyl pentyl ether can be synthesized through the O-alkylation of ethanol with ethylene oxide units, followed by distillation . This process involves the reaction of ethanol with ethylene oxide in the presence of a catalyst, typically an acid or base, to form the desired glycol ether.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous reactors where ethanol and ethylene oxide are fed into the reactor under controlled conditions. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Diethylene glycol ethyl pentyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Diethylene glycol ethyl pentyl ether has numerous applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and formulations.
Biology: It is employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: It is used in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.
Wirkmechanismus
The mechanism of action of diethylene glycol ethyl pentyl ether involves its ability to interact with both hydrophilic and hydrophobic substances. This interaction is facilitated by the presence of both ethylene glycol and ether functional groups, which allow the compound to dissolve a wide range of substances. The molecular targets and pathways involved in its action depend on the specific application and the substances it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylene glycol dimethyl ether: Another glycol ether with similar solvent properties but different molecular structure.
Ethylene glycol dimethyl ether: A lower boiling alternative used in similar applications.
Uniqueness
Diethylene glycol ethyl pentyl ether is unique due to its specific combination of ethylene glycol and ether functional groups, which provide it with a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a solvent in a wide range of applications, from pharmaceuticals to industrial formulations .
Eigenschaften
CAS-Nummer |
18854-46-1 |
|---|---|
Molekularformel |
C11H26O4 |
Molekulargewicht |
222.325 |
IUPAC-Name |
1-ethoxypentane;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C7H16O.C4H10O3/c1-3-5-6-7-8-4-2;5-1-3-7-4-2-6/h3-7H2,1-2H3;5-6H,1-4H2 |
InChI-Schlüssel |
JNEDGMIYGCKCJN-UHFFFAOYSA-N |
SMILES |
CCCCCOCC.C(COCCO)O |
Synonyme |
DIETHYLENE GLYCOL ETHYL PENTYL ETHER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)
![(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B579799.png)
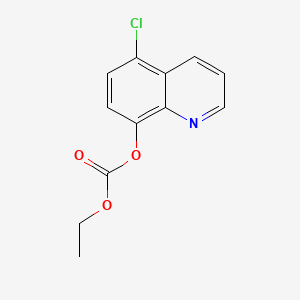
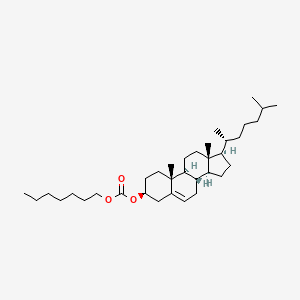
![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)
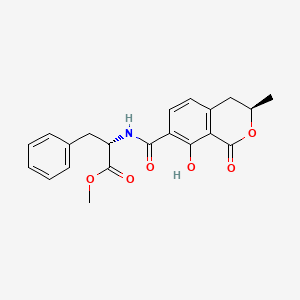
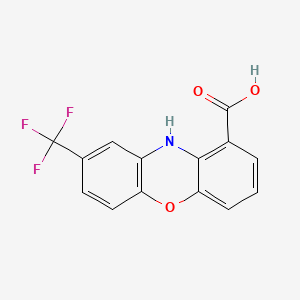
![Acetyl[18]annulene](/img/structure/B579811.png)
